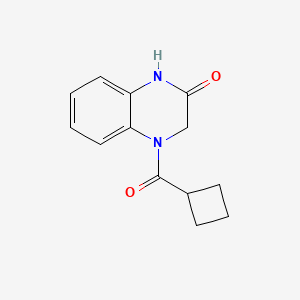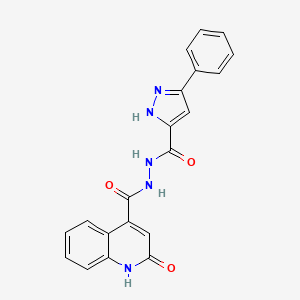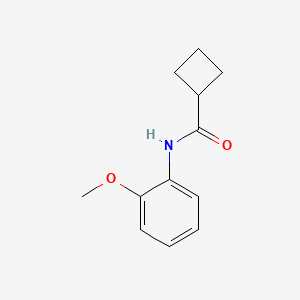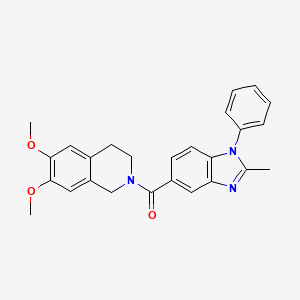![molecular formula C16H22N2O2 B7477932 3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7477932.png)
3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzamides and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide is not fully understood. However, it has been shown to act as a potent inhibitor of the dopamine transporter. This inhibition leads to an increase in dopamine levels in the brain, which has been shown to have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to increased motor activity, euphoria, and addiction. It has also been shown to have potential anti-cancer properties by inhibiting the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide in lab experiments is its ability to selectively inhibit the dopamine transporter. This allows researchers to study the effects of dopamine on various physiological processes. However, one of the limitations of using this compound is its potential for addiction and abuse. Therefore, caution must be taken when handling and using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide. One area of research could focus on the potential use of this compound as a treatment for addiction and other dopamine-related disorders. Another area of research could focus on the development of more selective dopamine transporter inhibitors with fewer side effects. Additionally, further studies could be conducted to explore the potential anti-cancer properties of this compound and its derivatives.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biochemical and physiological effects and has been used in various studies related to neuroscience, cancer research, and drug discovery. While there are advantages to using this compound in lab experiments, caution must be taken due to its potential for addiction and abuse. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesemethoden
The synthesis of 3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide involves the reaction of 3-methylbenzoic acid with 4-methylpiperidin-1-yl)acetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with oxalyl chloride and N,N-dimethylformamide to form the corresponding acid chloride. This acid chloride is then reacted with 2-aminoethylbenzoate in the presence of a base to yield this compound.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biochemical and physiological effects and has been used in various studies related to neuroscience, cancer research, and drug discovery.
Eigenschaften
IUPAC Name |
3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-6-8-18(9-7-12)15(19)11-17-16(20)14-5-3-4-13(2)10-14/h3-5,10,12H,6-9,11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVZKLDNUYCRCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CNC(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-N-[4-(difluoromethylsulfonyl)phenyl]-5-methoxybenzamide](/img/structure/B7477868.png)



![N,4-dimethyl-N-[4-[[(3-phenyl-1H-pyrazole-5-carbonyl)amino]carbamoyl]phenyl]benzenesulfonamide](/img/structure/B7477881.png)


![4-[2-(3-Fluorophenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7477911.png)
![N-[2-(cyclopropylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7477913.png)


